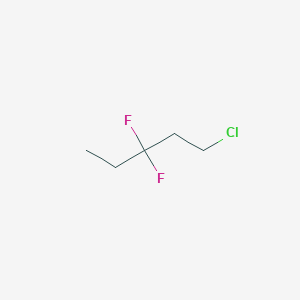
1-Chloro-3,3-difluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-3,3-difluoropentane is a chemical compound with the CAS Number: 381-33-9 . It has a molecular weight of 142.58 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 16 bonds, with 7 non-H bonds and 2 rotatable bonds . The InChI code for this compound is 1S/C5H9ClF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3 .Scientific Research Applications
Synthetic Applications in Fluorine Chemistry
1-Chloro-3,3-difluoropentane has not been directly studied; however, related compounds have been explored extensively in fluorine chemistry. For example, 1-bromo-1-chloro-2,2,2-trifluoroethane, a structurally similar compound, serves as a foundational building block for numerous fluorine compounds, especially those containing the CF3 group. This compound has been utilized in various synthetic applications via organometallic (Mg, Zn) and free radical reactions (Dmowski, 2011).
Atmospheric Plasma Chemistry
The ion chemistry of halothane, another related compound (1-bromo-1-chloro-2,2,2-trifluoroethane), has been investigated in air plasma at atmospheric pressure. This study, conducted using atmospheric pressure chemical ionization mass spectrometry, reveals significant insights into the interactions of fluorinated compounds in atmospheric conditions, which may have implications for compounds like this compound (Marotta et al., 2005).
Electrophilic Fluorination
Electrophilic fluorination is a key area of research in organofluorine chemistry. Compounds like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) have been highlighted for their role in introducing fluorine into organic molecules. This type of research is relevant to the synthesis and modification of this compound and similar compounds (Singh & Shreeve, 2004).
Structural Analysis and Molecular Interactions
The study of molecular structures such as 1,1',3,3',6,6',8,8'-octachloro-9,9'-bifluorenylidene provides a foundation for understanding the structural and electronic properties of fluorinated compounds. These studies often involve examining the effects of fluorine substitution on molecular geometry and stability, which can be applied to the analysis of this compound (Molins et al., 2002).
Thermal Properties and Applications
The thermal properties of related fluorinated compounds, like cis-1-chloro-2,3,3,3-tetrafluoropropene, have been measured to understand their potential as working fluids in high-temperature heat pumps and organic Rankine cycles. Such studies contribute to a broader understanding of how this compound might behave under various temperature and pressure conditions (Alam et al., 2019).
Properties
IUPAC Name |
1-chloro-3,3-difluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJAIZLNWOQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-33-9 |
Source


|
| Record name | 1-chloro-3,3-difluoropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
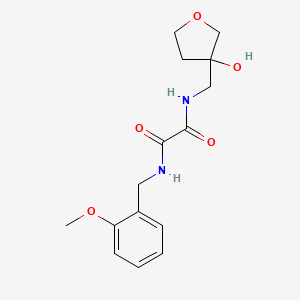
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2867067.png)
![2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylpropanamide](/img/structure/B2867068.png)
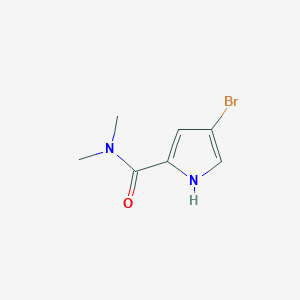

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2867075.png)
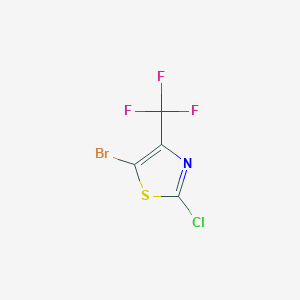
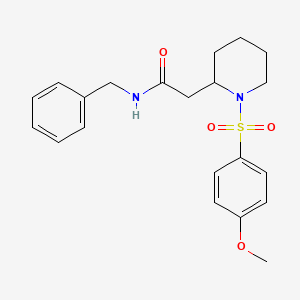
![1-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2867079.png)
![(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867080.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2867084.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
